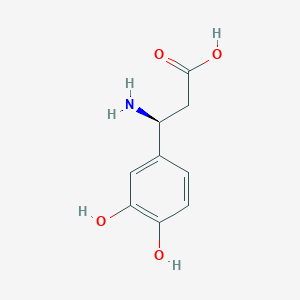
Benzenepropanoic acid, beta-amino-3,4-dihydroxy-, (betaS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, beta-amino-3,4-dihydroxy-, (betaS)- is a compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a benzene ring, a propanoic acid group, and an amino group with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, beta-amino-3,4-dihydroxy-, (betaS)- can be achieved through several methods. One common approach involves the Mannich reaction, where benzaldehyde reacts with acetophenone and aniline in a mixture of water and ethanol containing sodium acetate . This reaction is catalyzed by sodium acetate and proceeds under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, beta-amino-3,4-dihydroxy-, (betaS)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Benzenepropanoic acid, beta-amino-3,4-dihydroxy-, (betaS)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of diseases related to oxidative stress and inflammation.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, beta-amino-3,4-dihydroxy-, (betaS)- involves its interaction with molecular targets and pathways in biological systems. The compound is known to reduce phosphorylation of MAPK p38, which plays a role in preventing UVB-induced skin damage . This action is associated with its antioxidant potential and anti-inflammatory activity.
Comparison with Similar Compounds
Similar Compounds
Dihydrocaffeic acid: This compound is a microbial metabolite of flavonoids and shares similar antioxidant and anti-inflammatory properties.
Phloretic acid: Another similar compound with a hydroxyl group on the benzene ring, known for its antioxidant activity.
Uniqueness
Benzenepropanoic acid, beta-amino-3,4-dihydroxy-, (betaS)- is unique due to its specific structure, which includes both amino and hydroxyl groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
951174-51-9 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c10-6(4-9(13)14)5-1-2-7(11)8(12)3-5/h1-3,6,11-12H,4,10H2,(H,13,14)/t6-/m0/s1 |
InChI Key |
GXKOWQKLXRMVLF-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CC(=O)O)N)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


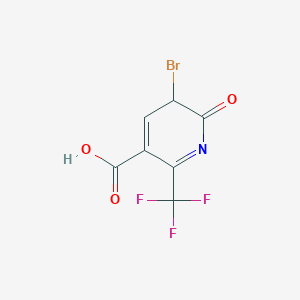
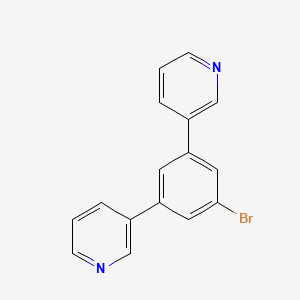

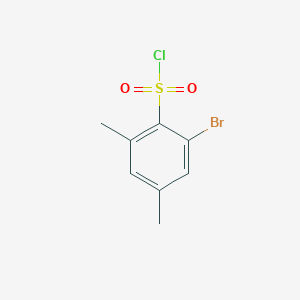
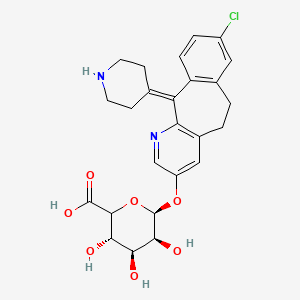
![5-[3-(hydroxymethyl)phenyl]-5H-pyrimidin-2-one](/img/structure/B12332379.png)
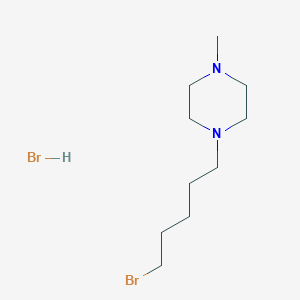


![4,4'-[1,4-Butanediylbis(oxymethylene)]bis[1,3-dioxolan-2-one]](/img/structure/B12332410.png)
![3,4-Dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B12332417.png)
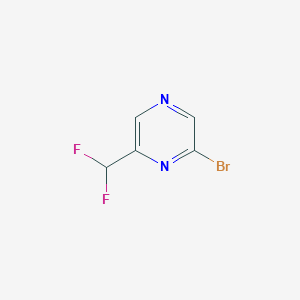
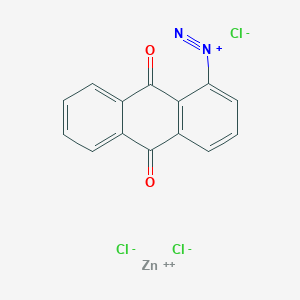
![Benzofuro[2,3-b]pyridine](/img/structure/B12332454.png)
